2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol
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Overview
Description
2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol is an organic compound with the molecular formula C10H16O. It features a cyclohexene ring fused to a cyclobutanol moiety, making it an interesting subject for chemical research due to its unique structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with cyclobutanone in the presence of a suitable catalyst. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as specific catalysts and solvents, to maximize efficiency and minimize by-products. The product is then purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol or cyclobutane derivatives .
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. Its unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclohexen-3-ol: Contains a cyclohexene ring with a hydroxyl group at a different position.
1-(1-Cyclohexen-1-yl)ethylamine: Features an amine group instead of a hydroxyl group.
Uniqueness
2-(Cyclohex-1-en-1-yl)cyclobutan-1-ol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h4,9-11H,1-3,5-7H2 |
InChI Key |
VSBABVYAVPWQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2CCC2O |
Origin of Product |
United States |
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